molecular formula C21H17F3N2O3S2 B2656177 N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide CAS No. 1005293-87-7

N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2656177
CAS No.: 1005293-87-7
M. Wt: 466.49
InChI Key: CHKPMTIOZISCKA-UHFFFAOYSA-N
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Description

N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H17F3N2O3S2 and its molecular weight is 466.49. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibitors for Cancer Therapy

One area of research involves the development of derivatives as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit cytotoxicity towards cancer cells, particularly in prostate cancer models. For example, a study described the synthesis of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which showed marked anti-HDAC activity and were effective in suppressing the growth of PC-3 prostate cancer cells in xenograft tumor models (Liu et al., 2015).

Enzyme Inhibition for Neurodegenerative Disorders

Research into enzyme inhibitors for potential treatment of neurodegenerative disorders has also been conducted. Compounds derived from the chemical structure have been synthesized and evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), displaying remarkable potency and selectivity. These findings suggest the potential for these compounds in treating disorders like depression and anxiety (Grunewald et al., 2005).

Novel Synthetic Routes for Heterocyclic Compounds

Additionally, novel synthetic methods for creating tetrahydroquinolines and related heterocyclic compounds have been developed. These methods involve cyclization reactions and are significant for the synthesis of various biologically active molecules. For instance, a study highlighted a Pummerer-type reaction for synthesizing 1,2,3,4-tetrahydroquinolines, providing an efficient route for the creation of these compounds, which could be applied in the development of new therapeutic agents (Toda et al., 1999).

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S2/c22-21(23,24)17-7-2-1-6-16(17)20(27)25-15-9-10-18-14(13-15)5-3-11-26(18)31(28,29)19-8-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKPMTIOZISCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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